molecular formula C12H8F4N4O3 B213777 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

Numéro de catalogue B213777
Poids moléculaire: 332.21 g/mol
Clé InChI: GEROZZPSCIZJOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TAK-242 and is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 signaling plays a crucial role in the innate immune response, and TAK-242 has been shown to have potential therapeutic applications in various diseases, including sepsis, cancer, and inflammatory disorders.

Mécanisme D'action

TAK-242 selectively inhibits 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide signaling by binding to the intracellular domain of 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide and preventing the recruitment of downstream signaling molecules. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the activation of immune cells such as macrophages and dendritic cells.
Biochemical and Physiological Effects
TAK-242 has been shown to have several biochemical and physiological effects. In animal models of sepsis, TAK-242 has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. TAK-242 has also been shown to reduce the activation of immune cells such as macrophages and dendritic cells. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by suppressing 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide-mediated signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using TAK-242 in lab experiments include its selectivity for 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide signaling and its potential therapeutic applications in various diseases. However, the limitations of using TAK-242 include its high cost and the potential for off-target effects.

Orientations Futures

There are several future directions for the research on TAK-242. One potential direction is the development of more potent and selective 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide inhibitors. Another direction is the investigation of the potential use of TAK-242 in combination with other therapies for the treatment of various diseases. Additionally, the role of 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide signaling in other diseases such as Alzheimer's disease and diabetes could be further explored.

Méthodes De Synthèse

The synthesis of TAK-242 involves several steps, starting with the reaction of 2,3,5,6-tetrafluoro-4-nitrophenylhydrazine with ethyl 2-oxo-4-phenylbutyrate to form 2,3,5,6-tetrafluoro-4-nitrophenylhydrazide. This intermediate is then reacted with 1-ethyl-1H-pyrazole-3-carboxylic acid to form TAK-242.

Applications De Recherche Scientifique

TAK-242 has been extensively studied for its potential therapeutic applications in various diseases. In sepsis, TAK-242 has been shown to improve survival rates in animal models by inhibiting 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide signaling and reducing the production of pro-inflammatory cytokines. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by suppressing 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide-mediated signaling pathways. TAK-242 has also been studied for its potential use in inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

Propriétés

Nom du produit

1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

Formule moléculaire

C12H8F4N4O3

Poids moléculaire

332.21 g/mol

Nom IUPAC

1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H8F4N4O3/c1-2-19-4-7(20(22)23)10(18-19)12(21)17-11-8(15)5(13)3-6(14)9(11)16/h3-4H,2H2,1H3,(H,17,21)

Clé InChI

GEROZZPSCIZJOF-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C(=CC(=C2F)F)F)F)[N+](=O)[O-]

SMILES canonique

CCN1C=C(C(=N1)C(=O)NC2=C(C(=CC(=C2F)F)F)F)[N+](=O)[O-]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.